3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone
Description
3-Hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone is a pyridinone derivative characterized by a hexyl chain at position 3, a hydroxyl group at position 4, and a 2-(1H-indol-3-yl)ethyl substituent at position 1. The indole moiety, a common feature in natural products and pharmaceuticals, contributes to interactions with biological targets such as serotonin receptors or enzymes like monoamine oxidases. The pyridinone core, with its conjugated system, enhances stability and enables metal chelation, a property exploited in medicinal chemistry for antioxidant or antimicrobial applications .
Synthetic routes for analogous compounds often involve condensation reactions between indole derivatives and pyridinone precursors. For example, ethyl 3-oxoglutarate reacts with primary amines under basic conditions to form 4-hydroxy-2-pyridinones, while indole-containing side chains are introduced via alkylation or reductive amination . Structural confirmation relies on NMR (¹H/¹³C), HRMS, and IR spectroscopy .
Properties
IUPAC Name |
3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-3-4-5-9-18-20(24)12-14-23(21(18)25)13-11-16-15-22-19-10-7-6-8-17(16)19/h6-8,10,12,14-15,22,24H,2-5,9,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBSUSVQEFJBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=CN(C1=O)CCC2=CNC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The pyridinone core can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent control of reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens, nitro groups, sulfonyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce alcohols or amines.
Scientific Research Applications
3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The hydroxy and pyridinone groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone with structurally related compounds, focusing on substituents, synthetic methods, and biological activities.
Table 1: Structural and Functional Comparison of Pyridinone-Indole Hybrids
Key Observations:
Structural Variations: Substituent Effects: The hexyl chain in the target compound likely enhances lipophilicity compared to benzyl or halogenated analogs, influencing membrane permeability and bioavailability. Methoxy or halogen substituents (e.g., Cl, F) on the indole ring () may modulate electronic properties and target binding .
Synthetic Routes: The target compound’s synthesis is inferred from methods in , where pyridinones are formed via one-pot reactions using amines and carbonyl precursors. In contrast, marine-derived analogs (–4) are isolated from natural sources, limiting scalability .
Biological Activity: Antimicrobial activity is reported for 8,9-dihydrocoscinamide B (), but pyridinone-indole hybrids in –2 lack explicit data. Halogenated derivatives () may exhibit enhanced bioactivity due to electronegative substituents .
Research Gaps: Limited data exist on the target compound’s pharmacological profile. Future studies should evaluate its metal-chelating, antimicrobial, or serotonin-modulating properties, building on analogs like those in and .
Biological Activity
3-Hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interaction with biological targets, and comparative analysis with similar compounds.
Chemical Structure and Properties
Molecular Formula : C21H26N2O2
Molecular Weight : 338.45 g/mol
CAS Number : 866133-91-7
The compound consists of an indole moiety linked to a pyridinone structure, characterized by a hexyl chain and a hydroxy group. This unique combination of functional groups is believed to contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The indole moiety can interact with enzymes, potentially modulating their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to inflammation and cancer.
- Hydrogen Bonding : The hydroxy and pyridinone groups can participate in hydrogen bonding, enhancing the compound's affinity for biological targets.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further development in oncology.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, indicating potential therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound through various methodologies:
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In Vitro Studies : Laboratory experiments have demonstrated the compound's efficacy in inhibiting the growth of cancer cell lines. For example, a study reported a significant reduction in cell viability in breast cancer cells treated with varying concentrations of the compound.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 - Molecular Docking Studies : Computational analyses have suggested that this compound has favorable binding affinities for several biological targets, including enzymes involved in cancer progression.
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Comparative Studies : When compared to similar compounds such as indole derivatives and pyridinones, this compound exhibited superior activity profiles, particularly in antimicrobial assays.
Compound Name Notable Activities Indole-3-carboxaldehyde Antimicrobial, anticancer 4-Hydroxyquinoline Antimicrobial, antioxidant 5-Methoxyindole Neuroprotective, anticancer
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
